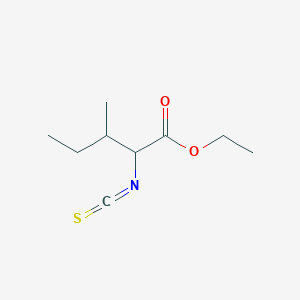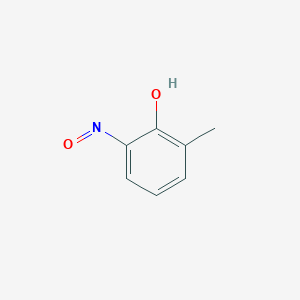
2-Ethylhexyl but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl but-3-enoate is an organic compound belonging to the family of acrylates. It is a colorless liquid with a sweet odor and is used in various industrial applications due to its unique chemical properties. The compound consists of a polymerizable vinyl functional group on one end and a branched 8-carbon ester on the other end, making it highly versatile in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl but-3-enoate can be synthesized through the esterification of 2-ethylhexanol with but-3-enoic acid. The reaction typically involves the use of a strong acid catalyst such as methanesulfonic acid and a polymerization inhibitor like hydroquinone to prevent unwanted polymerization. The reaction is carried out under reflux conditions with toluene as an azeotroping agent to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in a continuous process. The reactants are fed into a reactor where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl but-3-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form high molecular weight polymers.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Polymerization: Initiated by light, peroxides, or heat.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols are commonly used.
Major Products
Polymerization: Forms poly(this compound).
Oxidation: Produces 2-ethylhexyl but-3-enoic acid.
Substitution: Results in various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl but-3-enoate is widely used in scientific research and industrial applications:
Mechanism of Action
The mechanism of action of 2-Ethylhexyl but-3-enoate primarily involves its ability to polymerize and form cross-linked networks. The vinyl group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Uniqueness
2-Ethylhexyl but-3-enoate is unique due to its branched 8-carbon ester group, which imparts specific properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly suitable for applications requiring durable and flexible materials .
Properties
CAS No. |
61145-53-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethylhexyl but-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
NZMOTBCRSPKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

